(R)-N-Benzylglutamic acid
Description
Properties
IUPAC Name |
(2R)-2-(benzylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNQUNHINYDDN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703652 | |
| Record name | N-Benzyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73914-82-6 | |
| Record name | N-Benzyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for R N Benzylglutamic Acid
Stereoselective and Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-N-Benzylglutamic acid necessitates precise control over stereochemistry. This can be achieved through methods that either directly form the desired enantiomer or resolve a racemic mixture.
Biocatalytic Approaches to α- and γ-Benzylation of Glutamic Acid Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze specific reactions on glutamic acid and its derivatives. While direct enzymatic N-benzylation of glutamic acid is not widely reported, related biocatalytic benzylation at the carboxyl groups has been explored. For instance, various hydrolases have been screened for the synthesis of α-benzyl L-glutamate. In one approach, the protease Alcalase was used for the α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid in benzyl alcohol, achieving a yield of 81%. Other strategies have involved the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate and selective hydrolysis of α-benzyl L-pyroglutamate.
These methods, while focused on esterification rather than N-alkylation, highlight the potential of enzymes to differentiate between the functional groups of glutamic acid, a principle that could be extended to stereoselective N-benzylation with appropriately engineered or discovered enzymes.
Asymmetric Synthesis via Chiral Auxiliaries and Catalysts
Asymmetric synthesis aims to create a specific stereoisomer directly. This is often accomplished by using chiral auxiliaries or catalysts that influence the stereochemical outcome of a reaction.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-amino acids, oxazolidinones, popularized by David Evans, are common chiral auxiliaries. These can be used to direct alkylation reactions with high diastereoselectivity. Another example involves the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary in the synthesis of optically active amino acids via the formation of a nickel complex with a racemic α-amino acid, inducing isomerization to the desired stereoisomer. While a specific application for the direct N-benzylation of a glutamic acid precursor using a chiral auxiliary is not prominently documented, this remains a viable theoretical strategy.
Chiral Catalysts: Catalytic asymmetric synthesis offers a more atom-economical approach. For instance, a catalytic asymmetric Tsuji–Trost α-benzylation of N-unprotected amino acid esters has been developed using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. This method has been shown to produce various optically active α-benzyl amino acids in high yields and enantioselectivities. Although this specific method targets the α-carbon, the principle of using a chiral catalyst to control the stereochemistry of benzylation is a key strategy in asymmetric synthesis. Another approach involves phase-transfer catalysis (PTC) for the asymmetric synthesis of 4-alkylidenyl glutamic acid derivatives, achieving high yields and enantioselectivities.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes, typically lipases or proteases, to selectively react with one enantiomer, leaving the other unreacted.
Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis or esterification of a wide range of substrates in aqueous and organic solvents. A notable development is the lipase-catalyzed dynamic kinetic resolution (DKR) of N-alkyl amino esters. This method has been successfully applied to a broad range of aromatic and aliphatic N-alkyl amino acids, achieving high yields (up to 98%) and excellent enantiomeric excess (up to 99%).
The process typically involves the hydrolysis of a racemic N-alkyl amino ester. The lipase selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (the desired R-enantiomer) remains as the ester. The unreacted ester can then be isolated and hydrolyzed to yield the enantiopure (R)-N-alkyl amino acid. The success of this DKR process often relies on in-situ racemization of the unreacted ester, allowing for a theoretical yield of 100%.
Below is a representative table illustrating the potential outcomes of such a resolution, based on data for analogous N-alkyl amino acids.
| Entry | N-Alkyl Amino Acid Substrate | Lipase | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-methyl-phenylglycine | L11110 | 98 | 99 |
| 2 | N-ethyl-phenylglycine | L11110 | 95 | >99 |
| 3 | N-propyl-phenylglycine | L11110 | 96 | >99 |
| 4 | N-benzyl-phenylglycine | L11110 | 92 | 98 |
This table is illustrative and based on data for similar compounds. The specific application to N-Benzylglutamic acid would require experimental validation.
The choice of solvent can significantly impact the activity and enantioselectivity of enzymes in non-aqueous media. Solvent properties such as polarity, hydrophobicity, and the ability to form hydrogen bonds can influence the enzyme's conformation and the partitioning of substrates and products.
In lipase-catalyzed resolutions, the use of organic solvents is common. It has been shown that PEGylated esters of N-alkyl amino acids exhibit improved solubility and reactivity in aqueous DKR, overcoming limitations associated with traditional hydrophobic substrates. By modifying the substrate to be more hydrophilic, the efficiency and scalability of the enzymatic resolution can be enhanced. The selection of an appropriate solvent or co-solvent system is therefore a critical parameter to optimize for achieving high enantioselectivity in the enzymatic resolution of racemic N-Benzylglutamic acid derivatives.
Chemical Synthesis Pathways and Derivatization
Conventional chemical synthesis provides a direct route to N-benzylglutamic acid, typically resulting in a racemic mixture that subsequently requires resolution. A common method for the N-benzylation of amino acids is reductive amination. This involves the reaction of the amino acid with benzaldehyde to form a Schiff base, which is then reduced to the secondary amine.
A convenient method for the N-protection of amino acid derivatives with a benzyl group is through reductive alkylation using α-picoline-borane as the reducing agent. In this process, the amino acid ester reacts with an aryl aldehyde in a methanol/acetic acid mixture in the presence of the borane complex to yield the N-benzyl-protected product in good yields. A similar strategy could be employed starting with glutamic acid or its esters, followed by resolution of the resulting racemic N-benzylglutamic acid.
Another approach involves the direct reductive amination of a keto acid precursor. For instance, α-ketoglutaric acid can undergo reductive amination with benzylamine (B48309) using a reducing agent like sodium cyanoborohydride to form N-benzylglutamic acid. The stereochemistry of this reaction would be racemic unless a chiral reducing agent or catalyst is employed.
Following the synthesis of racemic N-benzylglutamic acid, derivatization with a chiral resolving agent can be performed to separate the enantiomers. For example, the racemic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Nucleophilic Substitution Reactions in Benzylamino Acid Formation
The formation of the N-benzyl group on the glutamic acid backbone is primarily achieved through nucleophilic substitution reactions. In these reactions, the nitrogen atom of the amino acid acts as a nucleophile, attacking an electrophilic benzyl source.
One common and highly efficient method is reductive amination . This process involves the reaction of (R)-glutamic acid with benzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the secondary amine. Sodium borohydride is a frequently used reducing agent for this transformation. This pathway is favored as it is a suitable synthetic procedure that allows for the selective production of unsymmetrically substituted secondary amines with a broad substance scope acs.org. Studies have reported high yields, often between 88% and 98%, for the synthesis of N-benzylated amino acid derivatives using this method acs.orgacs.org.
A more traditional approach involves the direct N-alkylation of (R)-glutamic acid with a benzyl halide, such as benzyl bromide. This reaction typically proceeds via an S_N2 mechanism, where the amino group directly displaces the halide from the benzylic carbon khanacademy.org. This method may require careful control of reaction conditions to avoid over-alkylation and other side reactions.
Functional Group Interconversions and Protection/Deprotection Strategies
The synthesis of this compound and its derivatives often requires the use of protecting groups to mask reactive functional groups and ensure selective transformations jocpr.com. Glutamic acid contains two carboxylic acid moieties and one amino group, all of which can be reactive under various conditions.
Protection Strategies: Orthogonal protecting groups are particularly valuable as they can be removed selectively under different conditions, allowing for precise control over the synthesis jocpr.com.
Carboxyl Group Protection: The γ-carboxyl group is commonly protected as a benzyl ester. This is typically achieved through reaction with benzyl alcohol under acidic conditions researchgate.net. This protection prevents the side-chain carboxyl from interfering with reactions at the α-amino or α-carboxyl groups.
Amino Group Protection: While the goal is to form an N-benzyl derivative, in multi-step syntheses, the amino group might first be protected with a more labile group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for other transformations before the final N-benzylation step beilstein-journals.orggoogle.com.
Deprotection Strategies: The removal of these protecting groups is a critical step. The choice of deprotection method depends on the stability of the rest of the molecule.
Benzyl Group Removal: The N-benzyl group can be removed through methods such as oxidative cleavage researchgate.net. For benzyl esters, the most common deprotection method is palladium-catalyzed hydrogenation (H₂, Pd/C), which cleaves the ester to yield the free carboxylic acid and toluene (B28343) researchgate.netorganic-chemistry.org. Alternative methods for benzyl group removal include treatment with strong acids like a solution of hydrogen bromide (HBr) in acetic acid researchgate.netgoogle.com.
The following table summarizes common deprotection methods for benzyl groups.
| Protecting Group | Reagent/Method | Conditions | Potential Issues | Reference |
|---|---|---|---|---|
| N-Benzyl | Oxidative Cleavage (e.g., with CAN) | Specific oxidative conditions | Compatibility with other functional groups | researchgate.net |
| N-Benzyl | Birch Reduction | Ammonia-free conditions | Requires specialized equipment | researchgate.net |
| O-Benzyl (Ester) | Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen atmosphere, palladium catalyst | Cannot be used with other reducible groups | organic-chemistry.org |
| O-Benzyl (Ester) | HBr in Acetic Acid | Acidic, 45-55°C | Can cause peptide chain cleavage in polymers | researchgate.netgoogle.com |
| O-Benzyl (Ester) | Trimethylsilyl iodide (TMSI) | Non-acidic, non-basic | Minimizes chain cleavage and racemization | researchgate.net |
| O-Benzyl (Ester) | Basic Hydrolysis (e.g., NaOH) | Aqueous base | Often accompanied by racemization at the α-carbon | researchgate.net |
Preparation of N-Carboxyanhydride Precursors
For applications in polypeptide synthesis, this compound derivatives are often converted into N-carboxyanhydrides (NCAs). These cyclic compounds, also known as Leuchs' anhydrides, are highly reactive monomers for ring-opening polymerization biosynth.com.
The most common method for preparing NCAs is the Fuchs-Farthing method , which involves treating the parent amino acid (typically with the side chain already protected, e.g., γ-benzyl (R)-glutamate) with phosgene (COCl₂) or a safer equivalent like triphosgene google.comnih.gov. This reaction leads to the cyclization of the amino acid, forming the five-membered NCA ring and releasing HCl nih.gov. The resulting NCA is often a white, crystalline solid that must be purified, typically by recrystallization, to remove any residual acid which could interfere with polymerization google.com.
An alternative, though less common, approach is the Leuchs method , which involves the cyclization of N-alkoxycarbonyl-amino acid halides at elevated temperatures nih.gov.
Optimization of Synthetic Yields and Enantiomeric Purity
Achieving high yields and maintaining the stereochemical integrity of the chiral center are paramount in the synthesis of this compound.
Synthetic Yields: Modern synthetic methods like reductive amination have been shown to produce N-benzylated amino acids in very high yields, often exceeding 90% acs.orgacs.org. The subsequent formation of the NCA precursor also proceeds with good efficiency, although the final yield depends heavily on the purification process, such as recrystallization, which is necessary to obtain a high-purity monomer suitable for polymerization google.com.
Enantiomeric Purity: Maintaining the (R)-configuration at the α-carbon is crucial. Racemization can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures. For instance, the deprotection of benzyl esters using basic hydrolysis is known to be frequently accompanied by racemization of the α-carbon researchgate.net.
To preserve enantiomeric purity, milder deprotection reagents are preferred. Trimethylsilyl iodide (TMSI) has been identified as a superior reagent for removing benzyl protecting groups from poly(γ-benzyl-L-glutamate) because it minimizes side reactions like peptide chain cleavage and helps to retain the degree of polymerization researchgate.net. The selection of mild reagents and conditions throughout the synthetic sequence is the key strategy for ensuring high enantiomeric purity in the final product.
Chemical Reactivity and Mechanistic Investigations of R N Benzylglutamic Acid
Elucidation of Reaction Mechanisms
While specific mechanistic studies exclusively on (R)-N-Benzylglutamic acid are not extensively documented, the reaction mechanisms can be elucidated by examining the characteristic reactions of its constituent functional groups: the secondary amine, the carboxylic acids, and the benzylic position. A key transformation involving the N-benzyl group is its cleavage through catalytic hydrogenation, a common deprotection strategy in peptide synthesis.
The mechanism for the hydrogenolysis of the N-benzyl group on an amino acid derivative over a palladium catalyst, such as palladium on carbon (Pd/C), is generally understood to proceed through the following key steps:
Adsorption: Both the this compound and hydrogen gas adsorb onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the palladium surface, forming reactive palladium-hydride species.
C-N Bond Cleavage: The benzyl (B1604629) C-N bond of the adsorbed amino acid derivative is cleaved. This is the crucial step in the hydrogenolysis process. The benzylic carbon is particularly susceptible to this cleavage due to the stability of the potential benzylic radical or cationic intermediates that can be formed.
Product Formation: The resulting glutamic acid and toluene (B28343) species are formed.
Desorption: The final products, (R)-glutamic acid and toluene, desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
This process is a form of catalytic transfer hydrogenation when a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. semanticscholar.orgmdma.ch
Role of Steric and Electronic Factors in Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic factors originating from the benzyl group and the chiral glutamic acid structure.
Steric Factors:
The bulky nature of the benzyl group attached to the nitrogen atom introduces steric hindrance around the stereocenter of the glutamic acid. This can influence the approach of reagents to the carboxylic acid groups or the alpha-carbon. For instance, in reactions involving nucleophilic attack at the carbonyl carbons, the benzyl group may hinder the trajectory of the incoming nucleophile. Similarly, the glutamic acid side chain can affect the accessibility of the N-benzyl group to the catalyst surface during heterogeneous catalysis.
Electronic Factors:
The electronic nature of the N-benzyl group plays a crucial role in the molecule's reactivity. The benzene (B151609) ring can stabilize adjacent positive charges or radicals through resonance. This electronic stabilization is key to the reactivity at the benzylic position. For example, in hydrogenolysis, the stability of the forming benzylic intermediate facilitates the cleavage of the C-N bond.
Furthermore, the electron-donating or withdrawing nature of substituents on the benzene ring would be expected to modulate the reactivity. Electron-donating groups would further stabilize a positive charge buildup at the benzylic position, potentially accelerating reactions proceeding through a carbocation-like transition state. Conversely, electron-withdrawing groups would destabilize such intermediates, likely slowing down the reaction rate.
Catalytic Transformations Involving the N-Benzyl Moiety
The N-benzyl group of this compound is primarily involved in catalytic transformations aimed at its removal, as it often serves as a protecting group for the amine functionality in organic synthesis. The most prominent of these transformations is catalytic hydrogenation.
Catalytic hydrogenation for the debenzylation of N-benzyl amino compounds is a widely employed method due to its efficiency and the clean nature of the reaction, typically yielding the deprotected amine and toluene as the byproduct. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. acs.org The reaction is typically carried out under a hydrogen atmosphere.
Recent research has focused on improving the efficiency of this process. For instance, the use of a mixed catalyst system, such as palladium on carbon combined with niobic acid-on-carbon (Nb2O5/C), has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov This facilitation is attributed to the acidic nature of the niobic acid, which can assist in the cleavage of the C-N bond. acs.orgnih.gov The reaction conditions for such transformations are generally mild, preserving the stereochemistry of the amino acid.
Alternative methods for N-debenzylation include oxidative approaches. researchgate.net However, catalytic hydrogenation remains a preferred method for its selectivity and mild conditions, which are crucial when dealing with multifunctional molecules like amino acids.
The following interactive table summarizes various catalytic systems reported for the N-debenzylation of benzylamines, which are analogous to the transformation involving this compound.
| Catalyst System | Hydrogen Source | Solvent | Conditions | Yield | Reference |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature | High | acs.org |
| 10% Pd/C, Nb₂O₅/C | H₂ (1 atm) | Methanol | Room Temperature | Quantitative | acs.orgnih.gov |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Good to Excellent | semanticscholar.orgmdma.ch |
| Pd(OH)₂/C | H₂ (1 atm) | Ethanol/HCl | 60 °C or High Pressure | Variable | nih.gov |
| Pd-C | 1,1,2-trichloroethane | Not Specified | Not Specified | Quantitative | organic-chemistry.org |
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is a cornerstone for confirming the molecular structure of (R)-N-Benzylglutamic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound include distinct resonances for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (CH₂) protons, the protons of the glutamic acid backbone (α-CH, β-CH₂, and γ-CH₂), the amine (NH) proton, and the acidic protons of the two carboxyl groups (COOH). acs.orgresearchgate.net The chemical shifts and splitting patterns are indicative of the connectivity within the molecule. For instance, the signal for the benzylic protons often appears as a doublet due to coupling with the adjacent NH proton. acs.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes signals for the two carboxyl carbons, the carbons of the aromatic ring, the benzylic methylene carbon, and the three distinct carbons of the glutamic acid aliphatic chain (α, β, and γ). acs.org
Interactive Table: Expected NMR Chemical Shifts (δ) for this compound
| Atom | Type | Expected Chemical Shift (ppm) | Description |
| ¹H | Aromatic | 7.20 - 7.40 | Multiplet, corresponding to the five protons on the benzyl group ring. |
| ¹H | Benzylic CH₂ | ~4.30 | Doublet, integrating to two protons, adjacent to the nitrogen. acs.org |
| ¹H | α-CH | ~4.15 | Multiplet (e.g., triplet or doublet of doublets), corresponding to the chiral center proton. researchgate.net |
| ¹H | γ-CH₂ | ~2.20 | Multiplet, integrating to two protons. researchgate.net |
| ¹H | β-CH₂ | ~1.95 | Multiplet, integrating to two protons. researchgate.net |
| ¹H | NH | Variable | Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹H | COOH | >10.0 | Two very broad singlets, often not observed without specific experimental conditions. acs.org |
| ¹³C | C=O (Carboxyl) | 167 - 175 | Two distinct signals for the α- and γ-carboxyl carbons. acs.org |
| ¹³C | Aromatic | 127 - 140 | Multiple signals for the carbons of the phenyl ring. acs.org |
| ¹³C | α-C | ~55-60 | Signal for the chiral carbon atom. |
| ¹³C | Benzylic CH₂ | ~46 | Signal for the carbon adjacent to the nitrogen and phenyl ring. acs.org |
| ¹³C | γ-C | ~30-35 | Signal for the carbon adjacent to the β-carbon. |
| ¹³C | β-C | ~25-30 | Signal for the central carbon of the glutamic acid chain. |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. acs.org A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. acs.orgznaturforsch.com The N-H stretch of the secondary amine typically appears as a moderate band around 3300-3400 cm⁻¹. acs.org Aliphatic and aromatic C-H stretching vibrations are also observed, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹. vscht.cz Strong absorptions for the C=O (carbonyl) stretching of the two carboxylic acid groups are expected in the 1650-1750 cm⁻¹ region. acs.org Finally, C=C stretching vibrations from the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. vscht.cz
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Very Broad, Strong |
| N-H stretch | Secondary Amine | 3300 - 3400 | Moderate |
| C-H stretch | Aromatic | 3000 - 3100 | Moderate, Sharp |
| C-H stretch | Aliphatic | 2850 - 3000 | Moderate, Sharp |
| C=O stretch | Carboxylic Acid | 1650 - 1750 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1400 - 1600 | Moderate to Weak |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₅NO₄), HRMS can confirm the molecular formula by providing an experimentally measured mass that matches the calculated theoretical mass to within a few parts per million (ppm). acs.org This technique helps to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental formula.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Theoretical Exact Mass (M) | 237.09956 u |
| Ionization Mode (Typical) | Electrospray Ionization (ESI), Positive |
| Ion Observed (Typical) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 238.10734 u |
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com For a chiral compound like this compound, this technique can unambiguously confirm that the stereocenter at the alpha-carbon possesses the 'R' configuration. researchgate.net
The determination of absolute configuration is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. thieme-connect.de This effect, also known as the Bijvoet method, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov The quality of the assignment is often expressed statistically by the Flack parameter, where a value close to zero for a given configuration confirms its correctness with high confidence. nih.gov In addition to establishing the absolute stereochemistry, X-ray crystallography provides precise data on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state.
Chromatographic Purity and Enantiomeric Excess Determination (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the chemical and chiral purity of this compound. heraldopenaccess.us To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase (CSP) is used.
A CSP is a column packing material that is itself chiral and can interact diastereomerically with the two enantiomers of the analyte. uma.es This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the areas of the (R) and (S) enantiomer peaks from the chromatogram. nih.gov An e.e. of 100% indicates an enantiomerically pure sample, containing only the (R)-enantiomer. nih.gov These chromatographic methods are highly sensitive and accurate, making them the standard for quantifying chiral purity in research and industry. umn.edu
Computational and Theoretical Studies of R N Benzylglutamic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. These calculations provide insights into molecular orbital energies, electron density distribution, and reactivity.
For a molecule like (R)-N-Benzylglutamic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). These calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Electronic Properties Calculated via DFT for an Analogous Amino Acid Derivative
(Note: This data is for a related compound and serves as an example of typical DFT outputs.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Molecular Modeling and Simulations
Molecular modeling and simulations are used to study the dynamic behavior of molecules, including their conformational preferences and spectroscopic properties.
This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable structures (lowest energy conformers). This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.
The results of such an analysis can be visualized as a potential energy surface (PES) or energy landscape. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. Understanding the energy landscape is crucial for predicting the molecule's shape and flexibility, which in turn influences its biological activity and physical properties. Molecular dynamics (MD) simulations can also be employed to explore the conformational space and observe how the molecule behaves over time in different environments.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For instance, DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help in structure elucidation.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Molecule
(Note: This table illustrates the typical agreement between calculated and experimental spectroscopic data.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3550 | 3570 | Carboxylic acid |
| N-H stretch | 3410 | 3425 | Amine |
| C=O stretch | 1720 | 1735 | Carboxylic acid |
| C=C stretch | 1605 | 1610 | Benzyl (B1604629) ring |
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions from the benzyl groups.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of new molecules. The key parameters determining NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).
These properties can be calculated using quantum chemical methods like DFT. The calculations involve determining the response of the molecule's electron cloud to an applied external electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer characteristics often exhibit high NLO responses. The benzyl group in this compound provides a π-system, and its interaction with the glutamic acid moiety could lead to NLO activity. Theoretical calculations can efficiently screen candidate molecules for their potential as NLO materials before undertaking laborious synthesis and experimental characterization.
Table 3: Sample NLO Properties Calculated for a Potential Organic NLO Molecule
(Note: This data is representative of the output from NLO property calculations.)
| Property | Calculated Value (a.u.) |
| Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 850 x 10⁻³³ esu |
Applications in Chemical Biology and Advanced Drug Discovery Research
Exploration of Biological Activity Mechanisms at a Molecular Level
The study of (R)-N-Benzylglutamic acid and its analogues provides significant insight into molecular-level biological mechanisms, particularly concerning the modulation of neurotransmitter transporters. The central nervous system relies on the precise control of glutamate (B1630785) levels, a function carried out by Excitatory Amino Acid Transporters (EAATs). These transporters clear glutamate from the synaptic cleft, preventing excitotoxicity and ensuring proper synaptic transmission.
Research into N-substituted amino acid derivatives has revealed their potential to interact with and modulate these critical transporters. For instance, a closely related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel and potent modulator of EAAT2. Molecular docking simulations for this compound suggest that it binds to an extracellularly exposed interfacial region of the EAAT2 transporter. This interaction is believed to stabilize a specific conformational state of the transporter, thereby modulating its activity. By studying such interactions, researchers can elucidate the intricate mechanisms of transporter function, including the conformational changes involved in the transport cycle and the specific binding domains that can be targeted for therapeutic intervention. This knowledge is crucial for understanding how the introduction of an N-benzyl group on a glutamic acid scaffold can influence its interaction with biological targets and produce a physiological response.
Modulatory Effects on Biological Targets (e.g., Transporters, Enzymes)
The primary biological targets modulated by derivatives of N-benzyl amino acids appear to be membrane transporters, specifically those responsible for amino acid transport. The EAAT family, which includes five subtypes (EAAT1-5), are sodium-coupled symporters that play a vital role in glutamate homeostasis.
Detailed studies on compounds structurally related to this compound have demonstrated significant modulatory effects on these transporters. (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, for example, exhibits potent antiseizure properties, which are attributed to its modulation of EAAT2. Similarly, systematic analysis of substituted benzylproline derivatives has identified potent inhibitors of the glutamine/neutral amino acid transporter ASCT2, a target implicated in the rapid growth of cancer cells. The N-benzyl group in these compounds plays a crucial role in their interaction with the transporter's binding pocket. This modulation can occur through various mechanisms, including competitive inhibition, where the compound vies with the endogenous substrate (glutamate) for the binding site, or allosteric modulation, where it binds to a different site to alter the transporter's function. The ability of these compounds to selectively modulate specific transporter subtypes opens avenues for developing targeted therapies for neurological disorders and cancer.
Structure-Activity Relationship (SAR) Studies for Optimized Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of lead compounds. For N-benzyl amino acid derivatives, SAR studies have illuminated key structural features that govern their biological activity.
Stereochemistry : The chirality at the alpha-carbon is a critical determinant of activity. In studies of EAAT2 modulators, the (R)-enantiomers were found to be significantly more potent than their (S)-counterparts, highlighting the stereospecificity of the interaction with the biological target. This indicates that the (R)-configuration provides the optimal spatial arrangement of substituents for productive binding.
Substituents on the Benzyl (B1604629) Ring : Modifications to the benzyl group have a profound impact on activity. In a series of benzylproline-derived inhibitors of the ASCT2 transporter, it was found that increasing the hydrophobicity of the substituent on the phenyl ring increased the apparent binding affinity. For example, adding a 4-phenyl substituent to the benzyl ring resulted in an 8-fold increase in affinity compared to other mono-substituted derivatives.
Influence of Specific Functional Groups : The introduction of specific functional groups can fine-tune activity. In the case of the EAAT2 modulator (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, the addition of a 2-fluoro substituent on the benzyl ring led to the most potent compound in the series, though it also increased motor impairment. This suggests that electronic and steric effects of substituents must be carefully balanced to achieve both high potency and a favorable safety profile.
These SAR findings demonstrate that the N-benzyl group is not merely a bulky placeholder but an integral part of the pharmacophore that can be systematically modified to optimize biological activity.
Table 1: SAR Insights for N-Benzyl Amino Acid Derivatives
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of (R)-N-Benzylglutamic acid and its analogs is undergoing a paradigm shift towards more environmentally friendly and efficient methodologies. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and reagents, are central to these emerging synthetic strategies. wjpmr.comunibo.it Key areas of development include biocatalytic and chemoenzymatic routes that offer high selectivity and milder reaction conditions compared to traditional chemical methods. rjpbr.com
Biocatalysis and Chemoenzymatic Synthesis:
Recent studies have demonstrated the potential of enzymes in the synthesis of protected amino acid building blocks like α-benzyl L-glutamate. frontiersin.org For instance, the protease Alcalase has been successfully used for the mono-benzoylation of N-Boc L-glutamic acid with high yields. frontiersin.org Other biocatalytic approaches being explored include the selective hydrolysis of α,γ-dibenzyl L-glutamate and the hydrolysis of α-benzyl L-pyroglutamate. frontiersin.org These enzymatic methods provide a high degree of stereoselectivity, which is crucial for producing enantiomerically pure this compound. rjpbr.com Chemoenzymatic processes, which combine the strengths of both chemical and biological catalysts, are also being developed to create more efficient and sustainable synthetic pathways. rjpbr.comnih.gov
Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and broader substrate specificity for the synthesis of this compound derivatives. The use of immobilized enzymes in continuous flow reactors is another promising avenue for scalable and sustainable production. nih.gov
Table 1: Comparison of Synthetic Approaches for Glutamate (B1630785) Derivatives
| Synthetic Approach | Advantages | Disadvantages |
|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile for various derivatives. | Often requires harsh conditions, protecting groups, and can generate significant waste. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. rjpbr.com | Enzyme stability and substrate scope can be limited. |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. rjpbr.com | Requires careful optimization of reaction conditions to ensure compatibility between chemical and biological steps. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for cost savings. wjpmr.comunibo.it | May require significant process redesign and development of new catalytic systems. |
Advanced Spectroscopic and Structural Biology Approaches
A thorough understanding of the three-dimensional structure and dynamics of this compound is essential for elucidating its function and for the rational design of new molecules. Advanced spectroscopic and structural biology techniques are providing unprecedented insights into its molecular architecture and interactions.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of this compound and its intermediates. chemicalbook.comchemicalbook.comlibretexts.org The chemical shifts of the protons and carbons provide detailed information about the electronic environment of each atom in the molecule. libretexts.org For instance, the acidic proton of the carboxylic acid typically appears far downfield in the 10-12 ppm region of the 1H NMR spectrum. libretexts.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of the compound. acs.org Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and obtain structural information based on the fragmentation pattern. nih.govyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in this compound, such as the carboxylic acid O-H and C=O stretches, and the N-H and C-N bonds of the amide group. researchgate.net
Structural Biology Approaches:
X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the molecule in its crystalline state. youtube.comnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, researchers can determine the precise arrangement of its atoms. youtube.com This information is invaluable for understanding its conformation and intermolecular interactions. researchgate.netiucr.org However, obtaining suitable crystals can be a significant bottleneck. nih.gov
Future directions in this area involve the use of more advanced NMR techniques, such as multidimensional NMR, to study the conformational dynamics of this compound in solution. Cryo-electron microscopy (cryo-EM) could also emerge as a powerful tool for visualizing its interactions with larger biological macromolecules.
Integration of Computational Design with Experimental Validation
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel compounds based on the this compound scaffold. In silico methods allow for the rapid screening of large virtual libraries of molecules, prioritizing those with the highest predicted activity and best pharmacological profiles for synthesis and testing. nih.govnih.gov
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govnih.gov By simulating the interaction of this compound derivatives with the active site of a target enzyme or receptor, researchers can estimate their binding affinity and identify key interactions.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comnih.gov This model can then be used to search for new molecules that fit these spatial and chemical requirements.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized molecules.
Experimental Validation:
The predictions from computational models must be validated through experimental testing. nih.gov This typically involves the chemical synthesis of the prioritized compounds followed by in vitro and in vivo assays to determine their biological activity and properties. acs.org This iterative cycle of computational design, synthesis, and testing allows for the rapid refinement of lead compounds.
Future research will benefit from the development of more accurate and predictive computational models, driven by advances in machine learning and artificial intelligence. The integration of these models with high-throughput experimental screening will further streamline the drug discovery process.
Exploration of Undiscovered Biochemical Roles and Interactions
While some biological activities of this compound derivatives have been identified, their full biochemical roles and interaction networks remain largely unexplored. Glutamate itself is a central molecule in metabolism, serving as a key neurotransmitter and a precursor for the synthesis of other amino acids and metabolites. nih.govresearchgate.net The introduction of a benzyl (B1604629) group to the nitrogen atom of glutamic acid creates a novel chemical entity whose metabolic fate and biological interactions are of significant interest.
Potential Biochemical Pathways:
The metabolism of this compound in biological systems is likely to involve enzymes that act on either the glutamate or the benzylamine (B48309) moiety. In vivo studies on benzylamine have shown that it can be metabolized through various pathways, including oxidative deamination and conjugation with glutathione (B108866). nih.gov It is plausible that this compound could be a substrate for similar enzymatic transformations.
Interaction with Biological Targets:
The structural similarity of this compound to glutamate suggests that it may interact with proteins that bind to or transport glutamate. These could include glutamate receptors, transporters, and enzymes involved in glutamate metabolism. nih.gov Future research should focus on identifying the specific protein targets of this compound and its derivatives to elucidate their mechanism of action.
Unraveling the undiscovered biochemical roles of this compound could open up new therapeutic avenues. A deeper understanding of its metabolic pathways and molecular interactions will be crucial for the development of safe and effective drugs based on this chemical scaffold.
Q & A
Basic: What are the key considerations for synthesizing (R)-N-Benzylglutamic acid with high enantiomeric purity?
Methodological Answer:
To achieve high enantiomeric purity, focus on:
- Chiral Auxiliary Selection : Use enantioselective catalysts (e.g., chiral Brønsted acids) or enzymatic methods (e.g., lipases) to favor the (R)-configuration .
- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis. For example, use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) .
- Purification : Recrystallization in solvents like ethyl acetate/hexane mixtures can enhance purity. Validate purity via (e.g., absence of diastereomeric splitting) and mass spectrometry .
Basic: How should researchers characterize the structural and chemical stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Assays : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) and LC-MS to identify breakdown products .
- Structural Analysis : Use FT-IR to detect changes in carboxylate (1700–1750 cm) and amine (3300–3500 cm) functional groups. X-ray crystallography can confirm stereochemical integrity .
- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels, ensuring for significance .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer:
- Variable Isolation : Systematically test variables such as cell membrane permeability (via ATP-binding cassette transporter inhibitors) and intracellular pH .
- Dose-Response Curves : Generate EC values under standardized conditions (e.g., serum-free media, 48-hour exposure) to minimize batch effects .
- Meta-Analysis : Compare raw datasets from conflicting studies using tools like PRISMA guidelines, focusing on assay protocols (e.g., MTT vs. resazurin assays) and normalization methods .
Advanced: How can computational modeling improve the design of this compound derivatives for targeted receptor binding?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinities to glutamate receptors (e.g., mGluR5). Optimize force fields for carboxylate and benzyl group interactions .
- QSAR Analysis : Train models on existing derivatives’ IC data, incorporating descriptors like LogP, polar surface area, and H-bond donors .
- Validation : Synthesize top-scoring derivatives and validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed Reporting : Document reaction parameters (temperature, solvent purity, stirring rate) and characterize intermediates (e.g., for benzyl group attachment) .
- Batch Consistency : Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments across ≥3 independent batches .
- Open Data : Share raw chromatograms and spectral data in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced: How do researchers address discrepancies in chiral recognition mechanisms of this compound in enzymatic vs. non-enzymatic systems?
Methodological Answer:
- Mechanistic Probes : Use isotopically labeled -glutamic acid to track enzymatic transamination vs. non-enzymatic racemization pathways .
- Kinetic Isotope Effects (KIEs) : Compare ratios for vs. substrates to identify rate-limiting steps .
- Computational Dynamics : Perform MD simulations (e.g., GROMACS) to compare transition states in enzyme-active sites vs. aqueous environments .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and absorb using inert materials (e.g., vermiculite) .
- Waste Disposal : Segregate organic waste containing benzyl groups for incineration, complying with EPA guidelines for nitrogen-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
